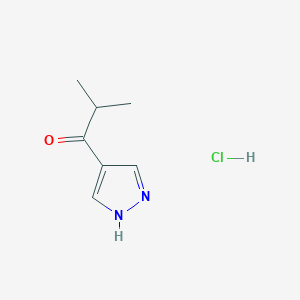

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride

描述

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride is a ketone derivative functionalized with a pyrazole ring at the 4-position and a methyl group at the β-carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (calculated from standard atomic weights).

属性

IUPAC Name |

2-methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMCGDPDNZJWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 2-methylpropanal in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include solvents like dichloromethane and methanol, and the process may require purification steps such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions would be conducted in reactors with precise control over temperature, pressure, and reaction time .

化学反应分析

Types of Reactions

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes in microbial cells, leading to antimicrobial effects .

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Heterocyclic Core :

- The target compound and 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one both feature pyrazole rings, but substituent positions differ. The pyrazole at the 4-position in the target compound may alter electronic properties compared to 1-position substitution .

- Tolperisone Hydrochloride replaces pyrazole with piperidine, enhancing basicity and CNS activity due to improved blood-brain barrier penetration .

Pharmacological Relevance :

- Tolperisone’s piperidine moiety is critical for muscle relaxant activity, while pyrazole derivatives (e.g., the target compound) are less studied but may target similar pathways with modified selectivity .

- The discontinued piperazine analog () highlights the importance of heterocycle choice in stability and commercial viability.

Physicochemical and Stability Comparisons

Table 2: Stability and Handling Data

Key Observations:

- Deuterated analogs (e.g., Tolperisone-d10) demonstrate improved stability for isotopic labeling studies, suggesting that similar modifications to the target compound could enhance its utility in pharmacokinetic research .

- The absence of stability data for the target compound underscores the need for further empirical studies.

生物活性

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound is synthesized through various chemical routes, often involving the reaction of pyrazole derivatives with aldehydes or ketones under specific conditions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 2567502-70-7

- Molecular Formula: C7H10N2O·HCl

- Molecular Weight: 174.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes and receptors involved in disease processes, particularly in microbial cells, leading to its antimicrobial effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its efficacy against target pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating several pyrazole derivatives found that this compound demonstrated notable activity against a range of pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as μg/mL against certain strains of bacteria, showcasing its potency as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory potential. It may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | 0.22 - 0.25 |

| 2-Methyl-1-(1H-pyrazol-4-yl)propan-2-ol | Structure | Moderate Antimicrobial | 0.5 - 0.75 |

| 1-(2-Hydroxy-2-methylpropyl)pyrazole | Structure | Low Antimicrobial | >1.0 |

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:

- In Vitro Studies : A comprehensive study assessed the antimicrobial efficacy of various pyrazole derivatives against multi-drug resistant (MDR) pathogens. The results indicated that this compound not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

- Synergistic Effects : In combination studies with standard antibiotics like Ciprofloxacin and Ketoconazole, this compound showed synergistic effects that reduced the MICs of these antibiotics, suggesting potential for use in combination therapies against resistant infections .

- Toxicity Assessment : Hemolytic activity assays indicated that this compound exhibited low toxicity levels, with hemolytic activity percentages ranging from to , making it a promising candidate for further development in therapeutic applications without significant cytotoxicity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride?

- Methodological Answer : Synthesis typically involves diazomethane-mediated alkylation under controlled conditions (–20 to –15°C for 40–48 hours) in dichloromethane, followed by solvent removal under reduced pressure. Purification is achieved via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . For hydrochloride salt formation, stoichiometric HCl addition during the final stages is critical.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in a dry environment to prevent hydrolysis. Avoid dust/aerosol formation and skin/eye contact. Use fume hoods for handling, and follow GHS safety protocols (H302, H315, H319, H332, H335) for oral toxicity, skin irritation, and respiratory sensitization .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for impurity profiling, particularly for identifying byproducts like dihydrochloride salts or unreacted pyrazole intermediates. Reference standards (e.g., CAS 73313-36-7) can aid in calibration .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-derived hydrochloride salts?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) analysis provides bond-length precision (e.g., C–N bond lengths in pyrazole rings) and unit cell parameters (e.g., triclinic P1 space group with Å, Å, Å) . Such data clarify protonation sites in the hydrochloride salt and confirm stereochemical assignments.

Q. What mechanistic insights explain competing pathways in pyrazole functionalization?

- Methodological Answer : The Mannich reaction is a key pathway for introducing substituents to the pyrazole core. For example, reaction with diazomethane under basic conditions (triethylamine) favors N-alkylation over O-alkylation due to pyrazole’s nucleophilic nitrogen sites. Kinetic studies at low temperatures (–20°C) minimize side reactions .

Q. How can researchers address discrepancies in yield optimization during scale-up?

- Methodological Answer : Contradictions in yield often arise from solvent choice (e.g., dichloromethane vs. THF) and temperature gradients. A DOE (Design of Experiments) approach comparing reaction times (40 vs. 48 hours) and solvent ratios (ethyl acetate/hexane) can identify optimal conditions. Recrystallization efficiency varies with cooling rates, impacting final purity .

Q. What strategies mitigate toxicity risks during in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。